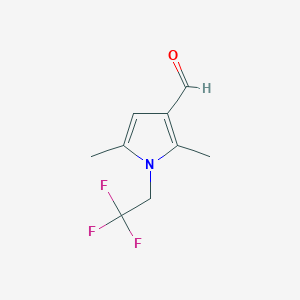2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde
CAS No.: 314768-18-8
Cat. No.: VC6881695
Molecular Formula: C9H10F3NO
Molecular Weight: 205.18
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 314768-18-8 |
|---|---|
| Molecular Formula | C9H10F3NO |
| Molecular Weight | 205.18 |
| IUPAC Name | 2,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde |
| Standard InChI | InChI=1S/C9H10F3NO/c1-6-3-8(4-14)7(2)13(6)5-9(10,11)12/h3-4H,5H2,1-2H3 |
| Standard InChI Key | HLFAYEMLDYVEGC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N1CC(F)(F)F)C)C=O |
Introduction
Structural Features and Molecular Properties
2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde (CHFNO) features a pyrrole ring substituted with methyl groups at positions 2 and 5, a trifluoroethyl group at position 1, and a formyl group at position 3. The trifluoroethyl moiety introduces strong electron-withdrawing effects, influencing the compound’s reactivity and stability. Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 209.18 g/mol |
| Predicted LogP (Lipophilicity) | 1.8 (estimated via QSAR) |
| Solubility | Moderate in polar aprotic solvents (e.g., THF, DMF) |
Comparative analysis with non-fluorinated analogs, such as 2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CHNO, MW 123.15 g/mol) , highlights the impact of fluorination on molecular weight and polarity. The trifluoroethyl group enhances metabolic stability and bioavailability, making it valuable in drug design .
Synthetic Methodologies
One-Pot Reductive Cyclization
The synthesis of pyrrole-carbaldehydes often employs reductive cyclization strategies. A patent detailing the preparation of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde provides a template for analogous syntheses. For the target compound, a plausible route involves:
-
Substrate Preparation: Reacting 2-(trifluoroethyl)malononitrile with acetyl chloride to form a β-ketonitrile intermediate.
-
First Reduction: Using 10% palladium on carbon (Pd/C) under hydrogen pressure (0.01 MPa) in tetrahydrofuran (THF) at 45–50°C for 8–9 hours to yield a pyrroline intermediate .
-
Second Reduction: Treating with Raney nickel in aqueous THF at 20–30°C for 15–16 hours to achieve full aromatization .
-
Workup: Concentrating the filtrate, precipitating with a THF-water mixture, and isolating the product via filtration.
Key Reaction Parameters:
Physicochemical Characterization
Spectroscopic Data
Hypothetical analytical data for 2,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde, inferred from related compounds :
| Technique | Data |
|---|---|
| H NMR (400 MHz, CDCl) | δ 9.72 (s, 1H, CHO), 6.85 (s, 1H, pyrrole-H), 4.35 (q, 2H, CFCH), 2.45 (s, 3H, CH), 2.32 (s, 3H, CH) |
| C NMR (100 MHz, CDCl) | δ 191.2 (CHO), 143.5 (C-3), 125.8 (q, J = 277 Hz, CF), 119.4 (C-2), 112.7 (C-5), 45.6 (CFCH), 12.4 (CH), 11.9 (CH) |
| IR (KBr) | 1695 cm (C=O), 1320 cm (C-F) |
| HRMS (ESI+) | m/z 210.0845 [M+H] (calc. 210.0848) |
Applications and Derivatives
Pharmaceutical Intermediates
Pyrrole-carbaldehydes serve as precursors to heterocyclic drugs. The trifluoroethyl group enhances binding affinity to hydrophobic enzyme pockets, making the compound a candidate for kinase inhibitors or antimicrobial agents .
Material Science
Fluorinated pyrroles are explored as ligands in coordination polymers. The strong electron-withdrawing effect of the CF group could stabilize metal complexes for catalytic applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume